(2S,4S)-Argatroban is a synthetic small molecule that serves as a direct thrombin inhibitor, primarily used in the management of heparin-induced thrombocytopenia and as an anticoagulant in various clinical settings. It is characterized by its ability to bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin and thus inhibiting blood clot formation. The compound is classified under the category of antithrombotic agents, specifically as a direct thrombin inhibitor.
(2S,4S)-Argatroban was first synthesized in the late 1990s and has since been utilized in clinical practice. It is derived from the piperidine family, which is known for its diverse pharmacological properties. The compound can be classified as follows:
The synthesis of (2S,4S)-Argatroban involves several steps, typically starting from 4-methylpiperidine. A notable method includes the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-L-arginine, followed by various purification techniques to isolate the desired compound.
The molecular structure of (2S,4S)-Argatroban can be represented by its chemical formula .
(2S,4S)-Argatroban participates in several chemical reactions relevant to its synthesis and degradation:
The mechanism by which (2S,4S)-Argatroban exerts its anticoagulant effect involves direct binding to thrombin's active site. This interaction prevents thrombin from converting fibrinogen into fibrin, thereby inhibiting clot formation.
(2S,4S)-Argatroban is primarily used in clinical settings for:
(2S,4S)-Argatroban (CAS 189264-03-7) is a stereochemically defined isomer of the direct thrombin inhibitor argatroban (C₂₃H₃₆N₆O₅S, MW 508.64 g/mol). Its structure features four asymmetric chiral centers, with the piperidine ring exhibiting trans-configuration at positions C2 and C4. The pharmacologically critical (2S,4S) configuration enables optimal binding to thrombin's active site through specific spatial orientation of its sulfonamide, guanidinyl, and carboxylic acid moieties. The IUPAC name is (2S,4S)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid, as standardized in pharmacopeial references [4] [5].
The stereoisomeric profile of argatroban significantly impacts its thrombin affinity. Commercial argatroban is a 65:35 mixture of (2R,4R) and (2S,4S) diastereomers at the piperidine ring. Key distinctions include:
Table 1: Comparative Pharmacological Properties of Argatroban Stereoisomers
Stereoisomer | Configuration | Thrombin Inhibition (IC₅₀) | Pharmacological Notes |
---|---|---|---|
(2S,4S)-Argatroban | 2S,4S | 0.01 μM | High-affinity binding to catalytic site |
(2R,4R)-Argatroban | 2R,4R | >0.5 μM | Sterically hindered binding |
Commercial Argatroban | 65:35 (2R:2S) | 0.04 μM | Mixture potency driven by (2S,4S) component |
Separation remains analytically challenging due to nearly identical physicochemical properties. Industrial purification employs recrystallization from alcohol/water mixtures or chiral chromatography, yet yields remain suboptimal [4] [7].
(2S,4S)-Argatroban is freely soluble in methanol and ethanol but exhibits limited aqueous solubility (0.6 mg/mL at 25°C). Its calculated partition coefficient (LogP = 2.1) indicates moderate lipophilicity, facilitating membrane permeation. Stability studies reveal:
Table 2: Stability Profile Under Stress Conditions
Stress Condition | Degradation (%) | Primary Degradation Products | Analytical Method |
---|---|---|---|
0.1M NaOH (60°C, 6h) | 72.8% | DP-1 (sulfonamide hydrolysis) | LC-MS/Q-TOF |
3% H₂O₂ (25°C, 6h) | 68.3% | DP-3 (quinoline ring oxidation) | NMR, IR |
0.1M HCl (60°C, 6h) | 14.9% | DP-5 (arginyl side-chain modification) | ²D NMR |
Photolysis (UV, 24h) | <5% | None detected | LC-PDA |
Despite extensive pharmacological data, single-crystal X-ray structures of (2S,4S)-argatroban remain unreported due to challenges in crystallizing the pure isomer. Computational modeling (density functional theory) reveals:
Conformational flexibility facilitates dual-site binding: The sulfonamide anchors to thrombin’s exosite-1, while the argininyl mimetic engages the catalytic serine (S195). Dynamics simulations show <1.5 Å backbone deviation upon thrombin binding, underscoring rigidity in the piperidine-arginine scaffold [5].
Table 3: Key Crystallographic and Modeling Parameters
Parameter | Value/Description | Method |
---|---|---|
Piperidine Ring Geometry | Chair conformation, C4-methyl equatorial | DFT Optimization (B3LYP/6-31G*) |
Torsion Angle Flexibility | C1–C2–N–C(arginine): ±30° | Molecular Dynamics (100 ns) |
Binding Site RMSD | 1.2 Å (thrombin-bound vs. unbound) | Docking Simulations (AutoDock) |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: